molecular formula C6H11NS B14626593 3-(Propylsulfanyl)propanenitrile CAS No. 54974-64-0

3-(Propylsulfanyl)propanenitrile

Cat. No.: B14626593
CAS No.: 54974-64-0
M. Wt: 129.23 g/mol
InChI Key: LJMRNIWYGSYMSF-UHFFFAOYSA-N
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Description

3-(Propylsulfanyl)propanenitrile is an organosulfur compound with the molecular formula C₆H₁₁NS and a molecular weight of 129.22 g/mol. Its structure consists of a propanenitrile backbone (CH₂-CH₂-C≡N) modified by a propylsulfanyl (-S-CH₂CH₂CH₃) group at the third carbon. This substitution introduces a thioether functional group, which influences its electronic and steric properties. The sulfanyl group’s moderate polarity and susceptibility to oxidation distinguish it from more oxidized sulfur-containing derivatives like sulfones or sulfonamides.

Properties

IUPAC Name

3-propylsulfanylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NS/c1-2-5-8-6-3-4-7/h2-3,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMRNIWYGSYMSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20504373
Record name 3-(Propylsulfanyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20504373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54974-64-0
Record name 3-(Propylsulfanyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20504373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From 3-chloropropionitrile: The compound is typically prepared from 3-chloropropionitrile via initial reaction with thiourea.

    Disulfide Isolation: A variation on this preparation involves isolation of the disulfide (SCH2CH2CN)2.

Industrial Production Methods:

    Thiodipropionitrile Reaction: A facile process for the production of 3-mercaptopropionitrile involves reacting thiodipropionitrile with alkaline hydrosulfide in the presence of alkaline hydroxide.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thiol group in 3-(1-propylmercapto)propionitrile can undergo oxidation to form disulfides.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The thiol group can participate in substitution reactions to form thioethers.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Alkyl halides are commonly used in substitution reactions with the thiol group.

Major Products Formed:

    Disulfides: Formed from the oxidation of the thiol group.

    Amines: Formed from the reduction of the nitrile group.

    Thioethers: Formed from substitution reactions involving the thiol group.

Scientific Research Applications

Chemistry:

Biology:

    Biochemical Studies: The compound is used in studies involving thiol-containing biomolecules.

Medicine:

Industry:

Mechanism of Action

The mechanism of action of 3-(1-propylmercapto)propionitrile involves its functional groups:

Comparison with Similar Compounds

Comparison with Similar Compounds

Propanenitrile derivatives exhibit diverse properties depending on substituents. Below is a detailed comparison of 3-(Propylsulfanyl)propanenitrile with structurally related compounds:

Substituent Effects on Physical and Chemical Properties

3-(Methylsulfonyl)propanenitrile (Dapansutrile) Molecular Formula: C₄H₇NO₂S Molecular Weight: 133.2 g/mol Key Features:

  • Contains a methylsulfonyl (-SO₂CH₃) group, which is highly polar and oxidatively stable.
  • Exists as a crystalline solid with a stability of ≥4 years when stored at -20°C .
  • Used as an inhibitor, highlighting the role of sulfonyl groups in enhancing biological activity .

3-[(2-Fluorophenyl)sulfonyl]propanenitrile Molecular Formula: C₉H₈FNO₂S Molecular Weight: 213.23 g/mol Key Features:

  • Aromatic 2-fluorophenylsulfonyl substituent increases molecular weight and introduces steric and electronic effects.

3-Cyclopentyl-3-oxopropanenitrile Molecular Formula: C₈H₁₁NO Molecular Weight: 137.18 g/mol Key Features:

  • Cyclopentyl and oxo groups create a sterically bulky, polar structure.
  • The ketone group increases reactivity in nucleophilic additions compared to thioether derivatives .

3-((Pyridine-2-yl)methylamino)propanenitrile Molecular Formula: C₉H₁₁N₃ Molecular Weight: 161.21 g/mol Key Features:

  • Pyridylmethylamino group enables coordination to metal centers, as seen in its Ni(II) complex with a distorted square-planar geometry .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Propylsulfanyl (-SPr) C₆H₁₁NS 129.22 Thioether intermediate -
3-(Methylsulfonyl)propanenitrile Methylsulfonyl (-SO₂Me) C₄H₇NO₂S 133.2 Crystalline inhibitor; stable
3-[(2-Fluorophenyl)sulfonyl]propanenitrile 2-Fluorophenylsulfonyl C₉H₈FNO₂S 213.23 High polarity; pharmaceutical use
3-Cyclopentyl-3-oxopropanenitrile Cyclopentyl, oxo C₈H₁₁NO 137.18 Polar; synthetic intermediate

Table 2: Research Findings

Compound Key Research Insight Reference
3-((Pyridine-2-yl)methylamino)propanenitrile Forms Ni(II) complexes with distorted square-planar geometry for catalytic applications.
3-(Methylsulfonyl)propanenitrile Stable inhibitor used in preclinical studies; commercial availability as crystalline solid.

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